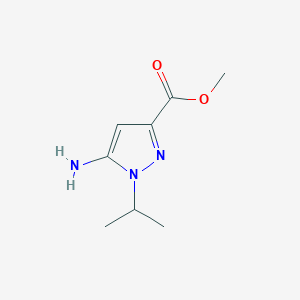![molecular formula C15H19FN2O3 B2460506 Ethyl-[1-(3-Fluorbenzyl)-3-oxopiperazin-2-yl]acetat CAS No. 1008658-22-7](/img/structure/B2460506.png)
Ethyl-[1-(3-Fluorbenzyl)-3-oxopiperazin-2-yl]acetat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [1-(3-fluorobenzyl)-3-oxopiperazin-2-yl]acetate is a chemical compound with the molecular formula C15H19FN2O3 and a molecular weight of 294.326 g/mol. This compound is used in various scientific experiments and has applications in multiple fields, including chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
Ethyl [1-(3-fluorobenzyl)-3-oxopiperazin-2-yl]acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is used in the study of biological pathways and mechanisms, particularly those involving piperazine derivatives.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Vorbereitungsmethoden
The synthesis of Ethyl [1-(3-fluorobenzyl)-3-oxopiperazin-2-yl]acetate involves several steps. One common synthetic route includes the reaction of 3-fluorobenzylamine with ethyl 2-oxoacetate in the presence of a base to form the intermediate product. This intermediate is then reacted with piperazine under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Analyse Chemischer Reaktionen
Ethyl [1-(3-fluorobenzyl)-3-oxopiperazin-2-yl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Wirkmechanismus
The mechanism of action of Ethyl [1-(3-fluorobenzyl)-3-oxopiperazin-2-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ethyl [1-(3-fluorobenzyl)-3-oxopiperazin-2-yl]acetate can be compared with other similar compounds, such as:
Ethyl [1-(3-chlorobenzyl)-3-oxopiperazin-2-yl]acetate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl [1-(3-bromobenzyl)-3-oxopiperazin-2-yl]acetate: Similar structure but with a bromine atom instead of fluorine.
Ethyl [1-(3-methylbenzyl)-3-oxopiperazin-2-yl]acetate: Similar structure but with a methyl group instead of fluorine.
The uniqueness of Ethyl [1-(3-fluorobenzyl)-3-oxopiperazin-2-yl]acetate lies in its specific fluorine substitution, which can influence its reactivity, biological activity, and physicochemical properties.
Eigenschaften
IUPAC Name |
ethyl 2-[1-[(3-fluorophenyl)methyl]-3-oxopiperazin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O3/c1-2-21-14(19)9-13-15(20)17-6-7-18(13)10-11-4-3-5-12(16)8-11/h3-5,8,13H,2,6-7,9-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQULNRFXWORNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)NCCN1CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(3-Methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2460426.png)


![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2460430.png)
![3-(4-BENZYLPIPERAZIN-1-YL)-N-{[(3-CHLOROPHENYL)CARBAMOYL]AMINO}PROPANAMIDE](/img/structure/B2460431.png)
![2-((5-(4-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-1-morpholinoethanone](/img/structure/B2460432.png)

![N-[2,2-Dimethyl-3-(methylamino)propyl]acetamide;hydrochloride](/img/structure/B2460435.png)

![1-[5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-2-methylpropan-1-one](/img/structure/B2460440.png)

![Lithium;6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B2460444.png)


